N-Methylprotriptyline
Overview
Description
N-Methylprotriptyline: is a tricyclic antidepressant belonging to the dibenzocycloheptene class. It is structurally similar to protriptyline, with the addition of a methyl group on the nitrogen atom. This compound is primarily used in the treatment of depression and other mood disorders due to its ability to inhibit the reuptake of norepinephrine and serotonin, thereby enhancing neurotransmission in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylprotriptyline can be synthesized through the reductive N-methylation of protriptyline. This process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride. The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalytic hydrogenation steps to reduce any by-products .
Chemical Reactions Analysis
Types of Reactions: N-Methylprotriptyline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted derivatives with various functional groups .
Scientific Research Applications
Chemistry: N-Methylprotriptyline is used as a model compound in the study of tricyclic antidepressants. Its chemical properties and reactivity provide insights into the behavior of similar compounds in various chemical reactions .
Biology: In biological research, this compound is used to study the mechanisms of neurotransmitter reuptake inhibition. It serves as a tool to understand the interactions between antidepressants and neurotransmitter transporters .
Medicine: Clinically, this compound is used to treat depression, anxiety, and other mood disorders. Its efficacy in enhancing neurotransmission makes it a valuable therapeutic agent .
Industry: In the pharmaceutical industry, this compound is used in the development of new antidepressant drugs. Its structure-activity relationship studies help in designing more effective and safer medications .
Mechanism of Action
N-Methylprotriptyline exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and improves mood and cognitive function. The compound also interacts with various receptors, including histamine H1 receptors, alpha-adrenergic receptors, and muscarinic receptors, contributing to its therapeutic effects and side effect profile .
Comparison with Similar Compounds
Protriptyline: Similar structure but lacks the methyl group on the nitrogen atom.
Amitriptyline: Another tricyclic antidepressant with a similar mechanism of action but different side effect profile.
Nortriptyline: A metabolite of amitriptyline with similar therapeutic effects.
Uniqueness: N-Methylprotriptyline is unique due to its specific structural modification, which enhances its pharmacological properties. The addition of the methyl group increases its lipophilicity, improving its ability to cross the blood-brain barrier and enhancing its efficacy as an antidepressant .
Properties
IUPAC Name |
N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-11,13-14,20H,7,12,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBGGZGCBWNVDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200104 | |
Record name | N-Methylprotriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521-80-2 | |
Record name | N,N-Dimethyl-5H-dibenzo[a,d]cycloheptene-5-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylprotriptyline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylprotriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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